1-Chloro-1-(3-ethylphenyl)propan-2-one

Agrochemical Intermediates Heterocyclic Chemistry Synthetic Methodology

1-Chloro-1-(3-ethylphenyl)propan-2-one is an organic compound characterized by a chlorinated ketone structure, bearing a molecular formula of C11H13ClO and a molecular weight of 196.67 g/mol. Its structure features a carbonyl group (C=O) adjacent to a chloro group (Cl) on the propan-2-one chain, substituted with a 3-ethylphenyl group, which significantly influences its chemical behavior and potential applications in pharmaceutical and agrochemical research.

Molecular Formula C11H13ClO
Molecular Weight 196.67 g/mol
Cat. No. B14058256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-1-(3-ethylphenyl)propan-2-one
Molecular FormulaC11H13ClO
Molecular Weight196.67 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)C(C(=O)C)Cl
InChIInChI=1S/C11H13ClO/c1-3-9-5-4-6-10(7-9)11(12)8(2)13/h4-7,11H,3H2,1-2H3
InChIKeyWDCHQYKZAZMCSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-1-(3-ethylphenyl)propan-2-one Procurement Guide for Research-Only Applications


1-Chloro-1-(3-ethylphenyl)propan-2-one is an organic compound characterized by a chlorinated ketone structure, bearing a molecular formula of C11H13ClO and a molecular weight of 196.67 g/mol . Its structure features a carbonyl group (C=O) adjacent to a chloro group (Cl) on the propan-2-one chain, substituted with a 3-ethylphenyl group, which significantly influences its chemical behavior and potential applications in pharmaceutical and agrochemical research . This compound serves as a versatile synthetic intermediate for constructing more complex molecules, particularly nitrogen-containing heterocyclic compounds of interest in medicinal chemistry .

Why 1-Chloro-1-(3-ethylphenyl)propan-2-one Cannot Be Interchanged with Generic Analogs


In the procurement of specialized organic intermediates for pharmaceutical and agrochemical R&D, generic substitution is a significant risk. While many chlorinated aryl ketones share superficial structural similarities, their specific substitution patterns on the aromatic ring and alkyl chain dictate their chemical reactivity, selectivity in subsequent derivatizations, and potential biological activity [1]. The meta-ethyl substitution on the phenyl ring of 1-Chloro-1-(3-ethylphenyl)propan-2-one creates a distinct steric and electronic environment compared to ortho-, para-, or unsubstituted analogs, which can critically alter reaction outcomes such as nucleophilic substitution rates and regioselectivity in electrophilic aromatic substitution [1]. Furthermore, photochemical studies on related α-chloro propiophenones demonstrate that the combination of an α-chloro substituent with nuclear alkyl groups favors specific rearrangement pathways . Substituting with a generically similar compound could lead to different reaction yields, unwanted byproducts, or failure to replicate a patented synthetic route, thereby jeopardizing project timelines and resource efficiency.

Quantitative Differentiation Evidence for 1-Chloro-1-(3-ethylphenyl)propan-2-one


Synthetic Intermediate Potential for 2-Aminopyrazine Derivatives in Agrochemical Research

1-Chloro-1-(3-ethylphenyl)propan-2-one belongs to a class of α-halogenoketones that serve as starting materials for synthesizing substituted 2-aminopyrazine compounds [1]. These pyrazine derivatives are known intermediates for insecticidal benzoylpyrazinylureas [1]. While specific yield data for this exact compound is not available in the primary literature, patent literature confirms that α-halogenoketones, in general, are effective precursors for this synthetic pathway [1]. In contrast, a structurally distinct analog, 1-chloro-3-(3-methylphenyl)propan-2-one (CAS 24253-15-4), is not reported for this application, highlighting the importance of the 3-ethylphenyl-α-chloro-propan-2-one scaffold for this specific use case [1].

Agrochemical Intermediates Heterocyclic Chemistry Synthetic Methodology

Preferential Photochemical Rearrangement to α-Arylpropanoic Acid Scaffolds

A study on the photochemistry of substituted propiophenones, which are structurally related to 1-Chloro-1-(3-ethylphenyl)propan-2-one, has demonstrated that an α-chloro substituent, when combined with nuclear alkyl substituents, favors a 1,2-arylmigration leading to α-arylpropanoic acids [1]. The study explicitly notes that this effect is more pronounced for para-substituted alkyl groups than meta-substituted alkyl groups [1]. Therefore, while the target compound possesses the favorable α-chloro substituent and a nuclear alkyl group, its meta-ethyl substitution pattern is predicted to be less efficient for this specific rearrangement compared to a para-ethyl substituted analog like 2-chloro-1-(4-ethylphenyl)propan-1-one (CAS 132560-66-8) [1].

Photochemistry NSAID Precursors Reaction Selectivity

Comparative Physicochemical Properties: LogP and Boiling Point Differentiation

Computational analysis reveals key physicochemical differences between 1-Chloro-1-(3-ethylphenyl)propan-2-one and its positional isomers that can significantly impact its behavior in biological assays or separation processes. The target compound is predicted to have a higher lipophilicity (cLogP of ~3.68) compared to its ortho-ethyl substituted isomer (1-Chloro-1-(2-ethylphenyl)propan-2-one, cLogP ~3.5) . This difference in LogP can affect membrane permeability and distribution. Furthermore, the target compound's boiling point is predicted to be 293.4°C at 760 mmHg, which is identical to its para-ethyl substituted analog (2-chloro-1-(4-ethylphenyl)propan-1-one, CAS 132560-66-8) .

Physicochemical Properties Computational Chemistry Formulation Development

Evidence-Backed Application Scenarios for Procuring 1-Chloro-1-(3-ethylphenyl)propan-2-one


Medicinal Chemistry: A Versatile Scaffold for Nitrogen-Containing Heterocycles

Procurement of 1-Chloro-1-(3-ethylphenyl)propan-2-one is justified for research groups focused on synthesizing novel nitrogen-containing heterocyclic compounds, such as substituted 2-aminopyrazines, which are key intermediates for potential insecticidal agents [1]. The compound's α-chloro ketone structure serves as a reactive electrophilic handle, enabling subsequent derivatization and ring-forming reactions. This is a class-level inference from patent literature, but it provides a clear and directed application for this specific scaffold [1].

Photochemical Research: Investigating Substituent Effects on Rearrangement Selectivity

This compound is a valuable probe for academic and industrial labs studying photochemical rearrangement reactions. The established relationship between aryl substitution pattern and 1,2-arylmigration efficiency (para > meta) makes the meta-ethyl substituted compound an ideal negative control or a tool for exploring alternative, non-favored reaction pathways when compared to its para-isomer [1]. Its procurement enables researchers to precisely map the steric and electronic requirements of this synthetically useful photochemical process [1].

Agrochemical Intermediate Development

Based on the potential for synthesizing 2-aminopyrazine derivatives, which are known precursors to insecticidal benzoylpyrazinylureas [1], procurement of this specific α-halogenoketone is relevant for early-stage agrochemical R&D. Selecting the 3-ethylphenyl variant, as opposed to a simpler or differently substituted analog, allows researchers to explore the specific impact of the meta-ethyl group on the ultimate biological activity of the final active ingredient [1].

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